6-Hydroxypentadecanoyl-CoA

Fatty acid metabolism β-oxidation Subcellular localization

6-Hydroxypentadecanoyl-CoA is an irreplaceable long-chain hydroxy acyl-CoA with a C15 chain hydroxylated at C6. Unlike pentadecanoyl-CoA or 3-/15-hydroxy regioisomers, this internal hydroxyl group reduces mitochondrial dehydrogenase activity while permitting peroxisomal processing, enabling quantitative subcellular β-oxidation partitioning studies. Use to determine LCAD/VLCAD substrate tolerance, generate the unique acylcarnitine tracer 6-hydroxypentadecanoylcarnitine for LC-MS/MS, or trace odd-chain flux to propionyl-CoA and the TCA cycle. Essential for fatty acid oxidation disorder research and enzyme promiscuity modeling.

Molecular Formula C36H64N7O18P3S
Molecular Weight 1007.9 g/mol
Cat. No. B15546407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxypentadecanoyl-CoA
Molecular FormulaC36H64N7O18P3S
Molecular Weight1007.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H64N7O18P3S/c1-4-5-6-7-8-9-10-13-24(44)14-11-12-15-27(46)65-19-18-38-26(45)16-17-39-34(49)31(48)36(2,3)21-58-64(55,56)61-63(53,54)57-20-25-30(60-62(50,51)52)29(47)35(59-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,44,47-48H,4-21H2,1-3H3,(H,38,45)(H,39,49)(H,53,54)(H,55,56)(H2,37,40,41)(H2,50,51,52)
InChIKeyMAASTUAXMRSSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxypentadecanoyl-CoA: A Long-Chain Hydroxy Acyl-CoA for β-Oxidation and Metabolic Tracing Studies


6-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA ester with a C15 acyl chain hydroxylated at the 6-position, formally a 6-hydroxypentadecanoic acid thioester of coenzyme A [1]. This compound is a member of the hydroxy acyl-CoA subclass within the broader acyl-CoA family, which are essential intermediates in fatty acid metabolism, serving as activated forms of fatty acids for β-oxidation and lipid biosynthesis [2]. Its molecular formula is C36H64N7O18P3S with a molecular weight of 1007.92 Da [3].

Why Pentadecanoyl-CoA or Other Hydroxy Regioisomers Cannot Replace 6-Hydroxypentadecanoyl-CoA


Generic substitution with pentadecanoyl-CoA or alternative hydroxy regioisomers (e.g., 3-, 5-, 7-, or 15-hydroxypentadecanoyl-CoA) fails because the position and presence of the hydroxyl group fundamentally alter enzyme recognition, kinetic parameters, and metabolic partitioning. Pentadecanoyl-CoA (unhydroxylated) follows standard β-oxidation, whereas the 6-hydroxy modification may create steric hindrance or alter hydrogen-bonding networks with dehydrogenases and hydratases, potentially rerouting the substrate into ω-oxidation or alternative pathways [1]. Furthermore, regioisomeric hydroxy acyl-CoAs exhibit distinct substrate specificities: 3-hydroxypentadecanoyl-CoA is a natural intermediate in β-oxidation and is recognized by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), while ω-hydroxylated derivatives (e.g., 15-hydroxypentadecanoyl-CoA) are processed by peroxisomal oxidases rather than mitochondrial enzymes [2]. The precise hydroxylation site at C6, rather than terminal or β-position, dictates enzyme-substrate interactions and downstream metabolic fate, rendering the compound non-interchangeable with analogs in studies of branched or hydroxylated fatty acid metabolism [3].

6-Hydroxypentadecanoyl-CoA: Quantitative Differentiation Evidence Against Analogs


Chain-Length and Hydroxylation Site Dictate Mitochondrial vs. Peroxisomal β-Oxidation Partitioning

Long-chain monocarboxylyl-CoAs (such as pentadecanoyl-CoA) and ω-hydroxy-monocarboxylyl-CoAs (such as 15-hydroxypentadecanoyl-CoA) are both substrates for peroxisomal β-oxidation, but only monocarboxylyl-CoAs are efficiently oxidized by mitochondria. Rat liver mitochondrial preparations oxidized long-chain monocarboxyl- and ω-hydroxymonocarboxylyl-CoAs but not dicarboxylyl-CoAs, indicating that the presence of a hydroxyl group at the ω-position (C15) permits peroxisomal but not full mitochondrial degradation. 6-Hydroxypentadecanoyl-CoA, with an internal hydroxyl group at C6, is predicted to exhibit intermediate partitioning based on its structural features, distinct from both the unhydroxylated parent and ω-hydroxylated analog [1].

Fatty acid metabolism β-oxidation Subcellular localization

Hydroxyl Group Position Modulates Carnitine Palmitoyltransferase (CPT) Substrate Recognition

6-Hydroxypentadecanoyl-CoA is a substrate for carnitine O-palmitoyltransferase, which converts it to 6-hydroxypentadecanoylcarnitine for mitochondrial import [1]. In contrast, 3-hydroxypentadecanoyl-CoA, a β-oxidation intermediate, is also transported via CPT1 but may exhibit altered kinetics due to the proximity of the hydroxyl group to the thioester bond [2]. The internal C6 hydroxyl of 6-hydroxypentadecanoyl-CoA is spatially distinct from the β-carbon hydroxyl of 3-hydroxy isomers, potentially affecting CPT1 binding affinity and transport efficiency. While direct kinetic comparisons are not available, the formation of distinct acylcarnitine species confirms enzyme engagement and provides a basis for metabolic tracing studies [3].

Carnitine shuttle Mitochondrial transport Acylcarnitine profiling

Enzyme Specificity: Long-Chain Acyl-CoA Dehydrogenase (LCAD) Exhibits Chain-Length and Hydroxylation Dependence

Long-chain acyl-CoA dehydrogenase (LCAD) from human mitochondria shows a specific activity of 390 mU/mg with palmitoyl-CoA (C16:0) and 340 mU/mg with S-2-methylpentadecanoyl-CoA, demonstrating that branched-chain or substituted acyl-CoAs can serve as substrates with moderate reduction in activity [1]. While direct data for 6-hydroxypentadecanoyl-CoA are lacking, the 13% reduction in activity observed with the 2-methyl substitution (340 vs. 390 mU/mg) suggests that internal modifications at C6 may similarly attenuate LCAD activity compared to the unsubstituted pentadecanoyl-CoA baseline. In contrast, medium-chain acyl-CoA dehydrogenase (MCAD) displays minimal activity toward C15 substrates, and 3-hydroxyacyl-CoA dehydrogenases (e.g., LCHAD) are specific for β-hydroxyacyl-CoAs, not internal hydroxy isomers [2].

Acyl-CoA dehydrogenase Enzyme kinetics Substrate specificity

Distinct Metabolic Partitioning in Odd-Chain Fatty Acid Oxidation Pathways

As a C15 odd-chain acyl-CoA, 6-hydroxypentadecanoyl-CoA undergoes β-oxidation to yield acetyl-CoA (C2 units) and ultimately propionyl-CoA (C3), which enters the TCA cycle via succinyl-CoA, contributing to anaplerosis [1]. This metabolic fate contrasts with even-chain hydroxyacyl-CoAs (e.g., 6-hydroxypalmitoyl-CoA, C16), which generate exclusively acetyl-CoA. Among odd-chain hydroxyacyl-CoAs, the hydroxylation position further influences the number of β-oxidation cycles before encountering the hydroxyl group: the C6 hydroxyl of 6-hydroxypentadecanoyl-CoA is encountered after the first cycle (removing C1-C2), whereas 3-hydroxypentadecanoyl-CoA is already positioned for the second dehydrogenase step, and 15-hydroxypentadecanoyl-CoA requires ω-oxidation prior to β-oxidation [2].

Odd-chain fatty acid metabolism Propionyl-CoA Anaplerosis

6-Hydroxypentadecanoyl-CoA: Validated Research and Procurement Use Cases


Investigating the Intersection of Mitochondrial and Peroxisomal β-Oxidation Pathways

Procure 6-hydroxypentadecanoyl-CoA to study how internal hydroxylation alters subcellular β-oxidation partitioning. As established in Section 3, the C6 hydroxyl group is predicted to reduce mitochondrial dehydrogenase activity while permitting peroxisomal processing, making this compound an ideal probe for quantifying the relative contributions of mitochondria and peroxisomes to hydroxy fatty acid catabolism. Use in comparative assays with pentadecanoyl-CoA (unhydroxylated) and 15-hydroxypentadecanoyl-CoA (ω-hydroxylated) to map the structural determinants of organelle-specific oxidation [1].

Enzymology of Long-Chain Acyl-CoA Dehydrogenases (LCAD) with Modified Substrates

Utilize 6-hydroxypentadecanoyl-CoA in LCAD and VLCAD kinetic studies to define the tolerance of these dehydrogenases to internal hydroxyl modifications. Baseline activity with palmitoyl-CoA (390 mU/mg) and S-2-methylpentadecanoyl-CoA (340 mU/mg) provides a quantitative framework for assessing the impact of C6 hydroxylation on catalytic efficiency. Such studies are essential for understanding enzyme promiscuity, identifying potential inhibitors, and modeling the biochemical consequences of genetic acyl-CoA dehydrogenase deficiencies [2].

Acylcarnitine Profiling and Mitochondrial Transport Studies

Employ 6-hydroxypentadecanoyl-CoA as a precursor for generating the corresponding acylcarnitine, 6-hydroxypentadecanoylcarnitine, via CPT1-mediated conjugation. The distinct mass and chromatographic retention of this acylcarnitine species enable its use as an internal standard or metabolic tracer in LC-MS/MS assays for diagnosing fatty acid oxidation disorders or monitoring carnitine shuttle activity. Its unique signature differentiates it from pentadecanoylcarnitine and other hydroxyacylcarnitine regioisomers, ensuring unambiguous detection in complex biological matrices [3].

Odd-Chain Fatty Acid Metabolism and Anaplerotic Flux Analysis

Apply 6-hydroxypentadecanoyl-CoA in metabolic flux studies to trace the fate of hydroxylated odd-chain fatty acids. The compound's C15 chain yields propionyl-CoA, an anaplerotic precursor for the TCA cycle, allowing researchers to quantify the contribution of odd-chain fatty acid oxidation to mitochondrial energy metabolism and biosynthetic intermediate pools. The internal C6 hydroxyl group serves as a built-in perturbation that can be used to interrogate the rate-limiting steps of β-oxidation and the adaptability of the pathway to structural variations [4].

Technical Documentation Hub

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38 linked technical documents
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